molecular formula C8H13ClN2 B099876 2-Ethylphenylhydrazine hydrochloride CAS No. 19398-06-2

2-Ethylphenylhydrazine hydrochloride

Cat. No. B099876
CAS RN: 19398-06-2
M. Wt: 172.65 g/mol
InChI Key: HBHPTOKYVGZBAJ-UHFFFAOYSA-N
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Description

2-Ethylphenylhydrazine hydrochloride is a hydrazine derivative . It is an almost white to beige fluffy powder . It has a linear formula of C2H5C6H4NHNH2·HCl .


Synthesis Analysis

The synthesis of 2-ethyl phenyl hydrazine hydrochloride starts from commercially available 2-ethylaniline. A diazonium salt of aniline is first prepared using HCl and sodium nitrite at lower temperatures. The diazonium salt is then reduced with sodium sulfite and concentrated H2SO4, yielding a 92% yield .


Molecular Structure Analysis

The molecular weight of 2-Ethylphenylhydrazine hydrochloride is 172.66 . The molecular formula is C8H13ClN2 .


Chemical Reactions Analysis

2-Ethylphenylhydrazine hydrochloride is a non-heterocyclic building block and is classified under nitrogen compounds .


Physical And Chemical Properties Analysis

2-Ethylphenylhydrazine hydrochloride is soluble in water . It has a melting point of 178 °C (dec.) (lit.) .

Safety And Hazards

2-Ethylphenylhydrazine hydrochloride is classified as Acute Tox. 4 Oral - Aquatic Acute 1 - Aquatic Chronic 1 - Carc. 2 - Eye Dam. 1 - Skin Sens. 1 - STOT RE 1 . It is harmful if swallowed, may cause an allergic skin reaction, causes serious eye damage, and is suspected of causing cancer .

Future Directions

2-Ethylphenylhydrazine hydrochloride is a key starting material for 7-ethyltryptophol, which is an intermediate for the anti-inflammatory drug etodolac . This suggests potential future directions in the development of anti-inflammatory drugs.

properties

IUPAC Name

(2-ethylphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.ClH/c1-2-7-5-3-4-6-8(7)10-9;/h3-6,10H,2,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBHPTOKYVGZBAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

19398-06-2
Record name Hydrazine, (2-ethylphenyl)-, hydrochloride (1:1)
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Molecular Weight

172.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylphenylhydrazine hydrochloride

CAS RN

58711-02-7, 19398-06-2
Record name Hydrazine, (2-ethylphenyl)-, hydrochloride (1:?)
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Record name 2-Ethylphenylhydrazine hydrochloride
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Record name 2-ethylphenylhydrazine hydrochloride
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Record name Hydrazine, (2-ethylphenyl)-, hydrochloride (1:1)
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Record name Hydrazine, (2-ethylphenyl)-, hydrochloride (1:?)
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Record name 2-Ethyl phenyl hydrazine hydrochloride
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Synthesis routes and methods

Procedure details

A vigorously stirred solution of 487 ml concentrated hydrochloric acid and 218 ml of water at 0° C. was treated dropwise with 1.93 moles (234 g) of 2-ethylaniline. To the resulting thick suspension was added a solution of sodium nitrite (143 g, 2.07 moles) in 218 ml of water over 1.5 hours while maintaining the internal temperature between 8° C. and 14° C. Next, a solution of SnCl2.2H2O (4.37 moles, 985 g) in 1.312 l of 1:1 concentrated hydrochloric acid:water was added over 5 hours while the internal temperature was kept between 5° C. and 10° C. After 15 hours, the solid was collected on a filter paper and boiled in 1.2 l of water with decolorizing carbon. The solution was filtered through Celite, treated with 400 ml of concentrated hydrochloric acid and put in an ice bath for 0.5 hours. The tan plates were filtered and dried in vacuo over phosphorous pentoxide for 24 hours affording title compound, m.p. 181°-183° C.
Quantity
143 g
Type
reactant
Reaction Step One
Name
Quantity
218 mL
Type
solvent
Reaction Step One
Quantity
985 g
Type
reactant
Reaction Step Two
Quantity
1.312 L
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
234 g
Type
reactant
Reaction Step Three
Name
Quantity
218 mL
Type
solvent
Reaction Step Three
Quantity
487 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the advantages of the continuous-flow synthesis method for 2-Ethylphenylhydrazine hydrochloride described in the research article?

A: The continuous-flow synthesis method offers several advantages over traditional batch methods for producing 2-ethylphenylhydrazine hydrochloride []:

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